molecular formula C8H10N2O2 B2986515 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid CAS No. 1780282-55-4

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid

Cat. No.: B2986515
CAS No.: 1780282-55-4
M. Wt: 166.18
InChI Key: UDENNRDWTVTBPJ-UHFFFAOYSA-N
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Description

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a cyclopentane ring.

Properties

IUPAC Name

2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-4-6-2-5(8(11)12)3-7(6)9-10/h4-5H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDENNRDWTVTBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2CC(CC2=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for scaling up the reaction, purification, and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially useful properties .

Mechanism of Action

The mechanism by which 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Structural and Chemical Similarities

The compound shares structural motifs with other pyrazole- and cyclopenta-fused derivatives. Key comparisons include:

Table 1: Structural Comparison of Similar Compounds
Compound Name (CAS No.) Core Structure Substituents/Modifications Similarity Score*
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid Cyclopenta[c]pyrazole Methyl (C2), carboxylic acid (C5) Reference
5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid (153894-33-8) Benzo[b]thieno-azepine Carboxylic acid (C2), fused benzene ring 0.72
5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid (1897826-70-8) Pyrrole-benzo[b]thiophene hybrid Hydroxybenzo[b]thiophene (C5), carboxylic acid (C2) 0.93
2-(3,5-Dichlorophenyl)-3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole (N/A) Cyclopenta[c]pyrazole 3,5-Dichlorophenyl (C2), methyl (C3) N/A

*Similarity scores derived from structural alignment algorithms .

Key Observations :

  • The target compound’s cyclopenta[c]pyrazole core distinguishes it from thieno-pyrrole or benzo-thieno-azepine analogs, which exhibit fused aromatic systems .

Biological Activity

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid (CAS Number: 1780282-55-4) is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The chemical structure of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid is characterized by a cyclopentapyrazole ring system with a carboxylic acid functional group. This unique structure contributes to its biological activity.

Biological Activities

Research indicates that compounds within the pyrazole class exhibit a wide range of biological activities. The following sections detail specific biological effects associated with 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid.

1. Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. Studies have shown that compounds similar to 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid can inhibit inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, a related pyrazole derivative exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial potential of pyrazoles has been well-documented. In vitro studies have demonstrated that certain pyrazole derivatives possess significant activity against various bacterial strains and fungi. For example, compounds derived from similar structures have shown promising results against Escherichia coli and Aspergillus niger at low concentrations .

3. Anticancer Properties

Emerging evidence suggests that pyrazole derivatives may also exhibit anticancer activity. Some studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .

The mechanisms underlying the biological activities of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid are not fully elucidated but are believed to involve:

  • Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation.
  • Modulation of Signaling Pathways : Pyrazoles may influence pathways such as NF-kB and MAPK that are critical in inflammatory responses and cancer progression .

Case Studies

Several case studies highlight the potential therapeutic applications of pyrazole derivatives:

  • Anti-inflammatory Study : A study involving the administration of a pyrazole derivative in animal models demonstrated significant reduction in edema and inflammatory markers compared to control groups .
  • Antimicrobial Efficacy : A comparative study showed that certain pyrazole derivatives were effective against multi-drug resistant bacterial strains when tested against standard antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid, and how are key intermediates purified?

  • Methodology : A common approach involves cyclocondensation reactions using Morita–Baylis–Hillman adducts as precursors. For example, refluxing methyl 2-[hydroxy(aryl)methyl]acrylate derivatives with indole and 2-iodoxybenzoic acid in acetonitrile initiates cyclization. Subsequent reduction with NaBH4 and acid-mediated cyclization yields the tetrahydrocyclopenta core. Purification is typically achieved via flash chromatography (hexane/ethyl acetate gradients) .
  • Critical Step : Use of trifluoromethanesulfonic acid for intramolecular cyclization ensures high diastereoselectivity (>99:1). Slow crystallization in chloroform/methanol (10:1) at low temperatures produces high-purity single crystals .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

  • Spectroscopy :

  • IR : Identifies carboxylic acid (–COOH) stretches (~2500–3300 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .
  • NMR : 1H^1H NMR resolves methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). 13C^{13}C NMR confirms the carboxylic carbon (δ ~170 ppm) .
    • X-ray Crystallography : SHELXL refines hydrogen positions via riding models (C–H = 0.95–0.99 Å). Space group determination (e.g., P1) and intermolecular hydrogen bonding (O–H···O, N–H···O) are analyzed to confirm packing stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?

  • Approach : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets calculates molecular electrostatic potentials (MEPs) and frontier orbitals (HOMO-LUMO gaps). These predict nucleophilic/electrophilic sites and stability trends. For example, MEP maps of pyrazole derivatives show electron-rich regions at the carboxylic group, influencing hydrogen-bonding interactions .
  • Validation : Theoretical IR and NMR spectra are compared with experimental data to validate computational models .

Q. What strategies resolve contradictions in crystallographic data, such as disorder or twinning?

  • Software Tools : SHELX suite (SHELXD for phase problem solving, SHELXL for refinement) handles high-resolution or twinned data. For disordered regions, PART commands split atom positions, and SIMU/SADI restraints maintain geometric consistency .
  • Case Study : In tetrahydrocyclopenta[b]indole derivatives, intermolecular C–H···O bonds (2.8–3.0 Å) were prioritized over classical hydrogen bonds to explain packing anomalies .

Q. How can diastereoselectivity be optimized during synthesis?

  • Key Factors :

  • Acid Catalysis : Trifluoromethanesulfonic acid promotes stereoselective cyclization via transition-state stabilization.
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates and selectivity .
    • Table : Optimization Parameters for Diastereoselectivity
ParameterOptimal ConditionSelectivity (dr)
CatalystTfOH>99:1
TemperatureReflux (~80°C)95:5
SolventAcetonitrile90:10

Q. What bioanalytical methods quantify the compound in biological matrices?

  • Protocol :

Sample Preparation : Plasma/brain homogenates spiked with internal standards (e.g., BPN-3783) are extracted via protein precipitation (ACN:MeOH, 9:1).

LC-MS/MS : Reverse-phase C18 columns (2.1 × 50 mm, 3.5 µm) with gradient elution (0.1% formic acid in H2O/MeOH). MRM transitions monitor [M+H]⁺ ions (e.g., m/z 320 → 245 for the analyte) .

  • Validation : Linearity (r² > 0.99) across 1–1000 ng/mL, precision (CV < 15%), and recovery (>85%) are confirmed per FDA guidelines .

Methodological Challenges and Solutions

  • Synthetic Yield Improvement :

    • Problem : Low yields (<50%) in cyclization steps.
    • Solution : Microwave-assisted synthesis reduces reaction time (30 min vs. 12 hrs) and improves efficiency (yield ~75%) .
  • Crystallization Failures :

    • Problem : Amorphous precipitates instead of single crystals.
    • Solution : Seeding with microcrystals and gradient cooling (4°C → −20°C over 48 hrs) enhance nucleation .

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